molecular formula C14H12N4O4 B14369251 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- CAS No. 93770-38-8

2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)-

Cat. No.: B14369251
CAS No.: 93770-38-8
M. Wt: 300.27 g/mol
InChI Key: HLHLZDUEWDINNG-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is a heterocyclic organic compound that features a tetrazole ring fused with a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with furfural to form the intermediate hydrazone, which is then cyclized using sodium azide to yield the tetrazole ring . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the furan and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-: This compound has a similar tetrazole structure but with a chlorophenyl group instead of a methoxyphenyl group.

    2H-Tetrazole-2-acetic acid, 5-(4-methoxyphenyl)-: Similar structure with a methoxyphenyl group but lacks the furan ring.

Uniqueness

2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

93770-38-8

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2-[5-[5-(2-methoxyphenyl)furan-2-yl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C14H12N4O4/c1-21-10-5-3-2-4-9(10)11-6-7-12(22-11)14-15-17-18(16-14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)

InChI Key

HLHLZDUEWDINNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O

Origin of Product

United States

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